REACTION_CXSMILES
|
N([O-])=O.[Na+].S(=O)(=O)(O)O.N[C:11]1[CH:12]=[C:13]([CH:18]=[CH:19][C:20]=1[CH2:21][CH3:22])[C:14]([O:16][CH3:17])=[O:15].[ClH:23]>C(O)(=O)C.Cl[Cu]>[Cl:23][C:11]1[CH:12]=[C:13]([CH:18]=[CH:19][C:20]=1[CH2:21][CH3:22])[C:14]([O:16][CH3:17])=[O:15] |f:0.1|
|
Name
|
|
Quantity
|
579 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1.37 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)OC)C=CC1CC
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
CuCl
|
Quantity
|
1.65 g
|
Type
|
catalyst
|
Smiles
|
Cl[Cu]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
then stirred at 5° C. for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 2 h
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
CONCENTRATION
|
Details
|
the organic phase was concentrated
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=O)OC)C=CC1CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 582 mg | |
YIELD: PERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |